

Safety and toxicity profile of Coumurrayin

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Compound of Interest		
Compound Name:	Coumurrayin	
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An In-depth Technical Guide on the Safety and Toxicity Profile of Murrayanine A Note on Nomenclature: The initial query for "**Coumurrayin**" did not yield specific results. It is highly probable that this was a misspelling of Murrayanine, a carbazole alkaloid isolated from Murraya koenigii. This guide will focus on the safety and toxicity profile of Murrayanine.

Executive Summary

Murrayanine is a naturally occurring carbazole alkaloid found in the plant Murraya koenigii, which is traditionally used in medicine.[1] This document provides a comprehensive overview of the available safety and toxicity data for Murrayanine, intended for researchers, scientists, and drug development professionals. The majority of the current data on Murrayanine focuses on its cytotoxic effects against various cancer cell lines, with limited information available regarding its in vivo toxicity and pharmacokinetics. This guide summarizes the existing in vitro data, in silico toxicity predictions, and relevant toxicological information for the plant source and related compounds to build a comprehensive safety profile.

Chemical and Physical Properties

IUPAC Name: 1-methoxy-9H-carbazole-3-carbaldehyde[2]

Chemical Formula: C14H11NO2[2]

Molecular Weight: 225.24 g/mol [2]

Appearance: Solid[2]



Melting Point: 219 °C[2]

Synonyms: 3-Formyl-1-methoxycarbazole, 1-Methoxy-9H-carbazole-3-carboxaldehyde[2]

In Vitro Toxicity

The primary focus of research on Murrayanine has been its cytotoxic activity against various cancer cell lines.

Cytotoxicity Data

The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values for Murrayanine against different cell lines.

Cell Line	Cell Type	IC50 (μM)	Exposure Time	Reference
A549	Human Lung Adenocarcinoma	9	24 h	[1]
SCC-25	Human Oral Squamous Carcinoma	15	Not Specified	
MRC-5	Human Normal Lung Fibroblast	>100	24 h	[1]
hTERT-OME	Human Normal Oral Epithelial	92	Not Specified	

Mechanism of Cytotoxicity

Studies have shown that Murrayanine's cytotoxic effects are mediated through the induction of apoptosis and cell cycle arrest.

 Apoptosis Induction: Murrayanine has been observed to induce apoptosis in A549 lung cancer cells. This is evidenced by an increase in the Bax/Bcl-2 ratio and the cleavage of caspase-3 and caspase-9.[1] It also leads to an increase in reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential.[1]



Cell Cycle Arrest: In A549 cells, Murrayanine treatment leads to cell cycle arrest at the G2/M phase.[1] This is accompanied by a reduction in the expression of cyclin D and E, as well as cyclin-dependent kinases (CDK) 2, 4, and 6, and an increased expression of the cell cycle inhibitors p21 and p27.[1]

In Vivo Toxicity

There is a significant lack of in vivo toxicity data for purified Murrayanine. Most of the available information is derived from studies on the extracts of Murraya koenigii.

In Silico Predictions

An in silico study using ProTox II software has predicted the following toxicological profile for Murrayanine[3]:

Endpoint	Prediction	Predicted LD₅₀ (mg/kg)	Predicted Toxicity Class
Hepatotoxicity	Slightly Active	1190	4
Carcinogenicity	Inactive		
Immunotoxicity	Active	_	
Mutagenicity	Highly Inactive	_	
Cytotoxicity	Highly Inactive	_	

Toxicity Class is based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), where Class 4 is "Harmful if swallowed".

Toxicity of Murraya koenigii Extracts

Studies on the extracts of Murraya koenigii provide some context for the potential in vivo effects of its constituents, including Murrayanine.

• A methanolic extract of M. koenigii leaves showed an LD₅₀ of 316.23 mg/kg in rats, causing liver inflammation at higher doses.[4]



- Another study reported the LD₅₀ of an M. koenigii leaf extract to be 200 mg/kg/day, with a recommendation that the safest dose should not exceed 50 mg/kg/day.[4]
- In a 28-day repeated dose study in rats, an ethanolic extract of M. koenigii leaves at doses of 300 and 500 mg/kg did not produce significant toxic effects. However, at 900 mg/kg, congestion, hemorrhage, and lymphocyte infiltration were observed.[4]

It is important to note that these studies were conducted on crude extracts, and the observed toxicity cannot be attributed solely to Murrayanine.

Genotoxicity and Mutagenicity

An in silico prediction suggests that Murrayanine is "Highly Inactive" in terms of mutagenicity.[3] However, to date, no experimental studies using standard genotoxicity assays (e.g., Ames test, micronucleus assay) on purified Murrayanine have been found in the public domain.

Pharmacokinetics (ADME)

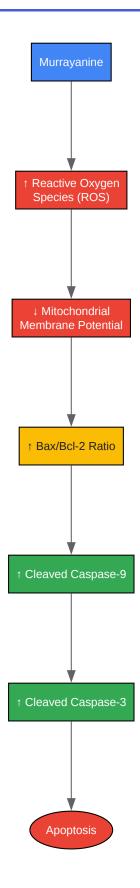
Detailed in vivo pharmacokinetic studies on Murrayanine are currently lacking. However, in silico predictions provide some insights into its potential ADME properties.

- Absorption: In silico models predict high gastrointestinal absorption for Murrayanine.
- Distribution: It is predicted that Murrayanine may not be a P-glycoprotein substrate.[5] Predictions on its ability to cross the blood-brain barrier are not consistently reported.
- Metabolism: In silico analysis suggests that Murrayanine may be an inhibitor of cytochrome P450 enzymes, specifically CYP2C19.[5] Inhibition of CYP enzymes could lead to drug-drug interactions.
- Excretion: No data is currently available on the excretion of Murrayanine.

Signaling Pathways and Experimental Workflows Signaling Pathways

Murrayanine's biological activity, particularly its cytotoxic effects, involves the modulation of specific signaling pathways.

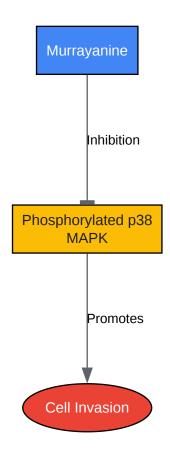




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Caption: Proposed pathway of Murrayanine-induced apoptosis in cancer cells.



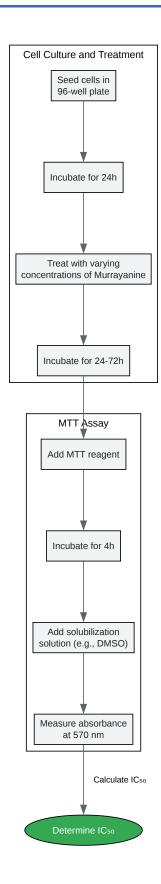


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Caption: Inhibition of p38 MAPK phosphorylation by Murrayanine.

Experimental Workflows





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Caption: Experimental workflow for determining the IC₅₀ of Murrayanine.



Experimental Protocols MTT Assay for Cytotoxicity

This protocol is adapted from studies investigating the cytotoxic effects of Murrayanine on A549 cells.[1]

- Cell Seeding: Seed A549 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Treat the cells with varying concentrations of Murrayanine (e.g., 0, 9, 18, 36 μM) and incubate for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) should be included.
- MTT Addition: After the incubation period, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
- Formazan Solubilization: Remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC₅₀ value.

Apoptosis Assay by Staining

This protocol describes a method for the qualitative assessment of apoptosis using fluorescent dyes.[1]

- Cell Culture and Treatment: Grow A549 cells in 6-well plates and treat with desired concentrations of Murrayanine for 24 hours.
- Cell Staining: Detach and collect the cells. Stain the cells with a solution of acridine orange and ethidium bromide, or with DAPI (4',6-diamidino-2-phenylindole).
- Microscopic Examination: Place the stained cell suspension on a glass slide, cover with a coverslip, and examine under a fluorescent microscope to observe morphological changes



indicative of apoptosis (e.g., chromatin condensation, nuclear fragmentation).

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the steps for analyzing the effect of Murrayanine on the cell cycle.[1]

- Cell Treatment: Treat A549 cells with different concentrations of Murrayanine for 24 hours.
- Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
- Staining: Wash the fixed cells and resuspend in a staining solution containing a DNA-binding dye such as propidium iodide (PI) and RNase A.
- Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
- Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Conclusion and Future Directions

The available data suggests that Murrayanine exhibits selective cytotoxicity towards cancer cells in vitro, primarily through the induction of apoptosis and cell cycle arrest. Its mechanism of action appears to involve the generation of reactive oxygen species and modulation of the p38 MAPK signaling pathway. While in silico predictions suggest a moderate acute toxicity profile, there is a notable absence of in vivo safety, toxicity, and pharmacokinetic data.

For a comprehensive understanding of Murrayanine's safety profile for potential therapeutic development, the following studies are recommended:

- Acute, sub-chronic, and chronic toxicity studies in rodent and non-rodent models to determine LD₅₀, NOAEL (No-Observed-Adverse-Effect Level), and target organ toxicities.
- A full panel of genotoxicity and mutagenicity assays to confirm the in silico predictions.
- In vivo pharmacokinetic (ADME) studies to understand its absorption, distribution, metabolism, and excretion profile.
- Safety pharmacology studies to assess potential effects on major organ systems.



In conclusion, while Murrayanine shows promise as a potential anticancer agent based on its in vitro activity, a significant amount of further toxicological and pharmacokinetic evaluation is required to establish its safety for clinical applications.

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